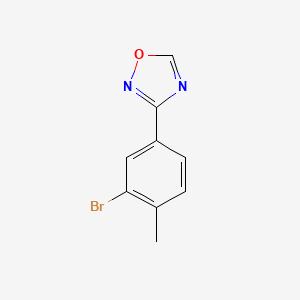
3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features an iodine atom at the 4-position and diethyl ester groups at the 3 and 5 positions, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate typically involves the iodination of a pyrazole precursor. One common method is the reaction of 3,5-diethyl 1H-pyrazole-3,5-dicarboxylate with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives or reduction to remove the iodine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced pyrazole derivatives.
Coupling Reactions: Biaryl compounds with extended conjugation .
Applications De Recherche Scientifique
3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The iodine atom and ester groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-4-iodo-1H-pyrazole: Similar structure but with methyl groups instead of ethyl groups.
Diethyl 3,4-pyrroledicarboxylate: Another diester compound with a pyrrole ring instead of a pyrazole ring.
Diethyl Pyrazole-3,5-dicarboxylate: Lacks the iodine atom at the 4-position.
Uniqueness
3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of the iodine atom at the 4-position, which enhances its reactivity and potential for further functionalization. The diethyl ester groups also contribute to its solubility and stability, making it a versatile intermediate in various chemical reactions .
Propriétés
Numéro CAS |
335349-54-7 |
|---|---|
Formule moléculaire |
C9H11IN2O4 |
Poids moléculaire |
338.10 g/mol |
Nom IUPAC |
diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C9H11IN2O4/c1-3-15-8(13)6-5(10)7(12-11-6)9(14)16-4-2/h3-4H2,1-2H3,(H,11,12) |
Clé InChI |
RZZHMYIVCUNJFP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=NN1)C(=O)OCC)I |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



